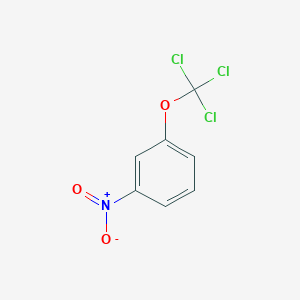
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene
Übersicht
Beschreibung
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene is an organic compound belonging to the class of nitroaromatics. It is a colorless liquid with a faint odor and a boiling point of about 222 °C. The compound is used in various scientific research applications, including in the synthesis of various organic molecules and as a catalyst in organic reactions. It is also used in the pharmaceutical industry for the synthesis of drugs and in the manufacture of pesticides and herbicides.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene has several applications in scientific research. It is used in the synthesis of various organic molecules, including drugs, pesticides, and herbicides. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and other materials. Additionally, it is used in the synthesis of fluorinated organic molecules, which are important in the development of new drugs and materials.
Wirkmechanismus
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene acts as a catalyst in organic reactions. It catalyzes the reaction of two molecules to form a new compound. The reaction involves the transfer of a chlorine atom from the 1-chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene molecule to the other molecule, resulting in the formation of a new product.
Biochemical and Physiological Effects
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene is not known to have any biochemical or physiological effects. It is not known to be toxic or cause any adverse health effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene in laboratory experiments include its low toxicity, its relatively low cost, and its ability to catalyze organic reactions. The main limitation of the compound is its low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene has many potential future applications. It could be used as a catalyst in the synthesis of new drugs or materials, or in the production of polymers and other materials. Additionally, it could be used as a starting material in the synthesis of other organic molecules. It could also be used in the production of new pesticides or herbicides, or in the synthesis of fluorinated organic molecules. Finally, it could be used in the development of new catalysts and reagents for organic reactions.
Eigenschaften
IUPAC Name |
1-chloro-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-6(15-7(10)11)5(12(13)14)2-4(3)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFMNQSXUCTYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1402131.png)
![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)







![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)
